Product packaging for 5-Chloro-7-methylimidazo[1,2-A]pyrimidine(Cat. No.:CAS No. 112266-62-3)

5-Chloro-7-methylimidazo[1,2-A]pyrimidine

Cat. No.: B174447
CAS No.: 112266-62-3
M. Wt: 167.59 g/mol
InChI Key: SEZYMVNWXJBYBC-UHFFFAOYSA-N
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Description

5-Chloro-7-methylimidazo[1,2-a]pyrimidine is a versatile chemical intermediate based on the privileged imidazo[1,2-a]pyrimidine scaffold, a structure of significant interest in medicinal and synthetic chemistry . This fused bicyclic system is nitrogen-rich and π-deficient, influencing its reactivity and making it a valuable template for constructing more complex molecules . The chloro and methyl substituents on the core structure serve as potential sites for further functionalization via cross-coupling and other substitution reactions, allowing researchers to generate diverse compound libraries for biological screening . The imidazo[1,2-a]pyrimidine scaffold is recognized for its wide spectrum of pharmacological activities, which includes antiviral , anticancer , antimicrobial , and antifungal properties . This broad utility makes related derivatives promising candidates in the development of new therapeutic agents . For instance, research into similar scaffolds has explored their potential as entrance inhibitors for viruses like SARS-CoV-2 . As such, this compound provides researchers with a key starting material for programs aimed at drug discovery and the synthesis of novel bioactive molecules. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B174447 5-Chloro-7-methylimidazo[1,2-A]pyrimidine CAS No. 112266-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)11-3-2-9-7(11)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZYMVNWXJBYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568474
Record name 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112266-62-3
Record name 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 7 Methylimidazo 1,2 a Pyrimidine and Its Analogues

Direct Synthesis of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine

The direct synthesis of this compound is most strategically approached through the chemical modification of a pre-formed imidazo[1,2-a]pyrimidine (B1208166) ring system. This typically involves the conversion of a hydroxyl group at the 5-position into the desired chloro substituent.

Transformation from 5-Hydroxy-7-methylimidazo[1,2-a]pyrimidine Precursors

The primary route for synthesizing this compound involves the use of its corresponding hydroxylated analogue, 5-Hydroxy-7-methylimidazo[1,2-a]pyrimidine, as a direct precursor. The hydroxy group, which is tautomeric with a keto form (imidazo[1,2-a]pyrimidin-5-one), acts as a leaving group that can be readily substituted in a nucleophilic substitution reaction.

The synthesis of related 5-hydroxy-imidazo[1,2-a]pyrimidine precursors has been documented, for instance, by reacting a suitable 2-aminopyrimidine (B69317) with a compound like chloro-2-propanone in a solvent such as dimethylformamide. google.com This establishes a viable pathway to obtain the necessary starting material for the subsequent chlorination step. The conversion of a hydroxyl group on a pyrimidine (B1678525) ring to a chlorine atom is a classic and widely employed transformation in heterocyclic chemistry. mdpi.com

Application of Chlorination Reagents in the Synthetic Pathway

The transformation of the 5-hydroxy group to a 5-chloro group is achieved using specific chlorinating agents. The most common and effective reagent for this type of conversion on pyrimidine and related nitrogen-containing heterocyclic systems is phosphorus oxychloride (POCl₃). mdpi.comnih.govresearchgate.net

The reaction generally involves heating the 5-hydroxy precursor in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. mdpi.com In some procedures, a tertiary amine base, such as pyridine (B92270) or triethylamine (B128534), is added to the reaction mixture. researchgate.netgoogle.com More modern, solvent-free methods have also been developed, where the substrate is heated with an equimolar amount of POCl₃ in a sealed reactor at high temperatures (140–160 °C), often with pyridine as a base. mdpi.comnih.govdoaj.org This latter method is noted for being efficient and suitable for large-scale preparations. mdpi.comdoaj.org

Table 1: Common Reagents for Chlorination of Hydroxypyrimidines
ReagentTypical ConditionsNotes
Phosphorus Oxychloride (POCl₃)Heating in excess reagent, or equimolar amounts at 140-160°CThe most widely used and effective reagent for this transformation. mdpi.comresearchgate.net
POCl₃ with TrialkylamineHeating with a base like triethylamine in the presence of PCl₃The base assists the reaction, allowing for reduced amounts of POCl₃. google.com
Phosgene (COCl₂)Reacted with imidoyl chloride intermediatesUsed in specific industrial processes for synthesizing chlorinated pyrimidines. google.com

General Approaches for Imidazo[1,2-a]pyrimidine Scaffold Construction

Beyond the direct modification of a precursor, the fundamental imidazo[1,2-a]pyrimidine scaffold can be assembled through several powerful synthetic strategies. These methods build the fused bicyclic system from simpler, acyclic or monocyclic starting materials.

Condensation Reactions Utilizing 2-Aminopyrimidine Precursors

The most traditional and widely utilized method for constructing the imidazo[1,2-a]pyrimidine core is the Tschitschibabin (or Chichibabin) synthesis. mdpi.com This method involves the condensation reaction between a 2-aminopyrimidine derivative and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. doaj.orgmdpi.com

The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system. This approach is highly versatile, allowing for the introduction of various substituents on both the imidazole (B134444) and pyrimidine rings depending on the chosen starting materials. doaj.org For instance, reacting 2-aminopyrimidine with 1,1,3-trichloro acetone (B3395972) can yield a 2-(dichloromethyl)imidazo[1,2-a]pyrimidine intermediate, which can be further modified. google.com Numerous catalytic systems and conditions, including solvent-free and microwave-assisted protocols, have been developed to optimize this classic reaction. google.comdoaj.org

Table 2: Examples of Condensation Reactions for Imidazo[1,2-a]pyrimidine Synthesis
2-Aminopyrimidine Precursorα-Halocarbonyl CompoundResulting ScaffoldReference
2-Aminopyrimidine2-Bromoacetophenone2-Phenylimidazo[1,2-a]pyrimidine nih.gov
2-Aminopyrimidine1,1,3-Trichloro acetone2-(Dichloromethyl)imidazo[1,2-a]pyrimidine google.com
2-Amino-5,6-polymethylenepyrimidin-4(3H)-oneChloro-2-propanone5-Hydroxy-2-methylcycloalkyl[d]imidazo[1,2-a]pyrimidine google.com

Multicomponent Reaction Strategies (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]azines. researchgate.netdoaj.org This reaction involves the one-pot condensation of three components: a 2-aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. acs.org

The reaction is typically catalyzed by an acid, such as scandium triflate, and proceeds through the formation of an iminium intermediate from the aminoazine and aldehyde. doaj.org This is followed by a nucleophilic attack from the isocyanide and a subsequent intramolecular cyclization to yield the 3-amino-substituted imidazo[1,2-a]pyrimidine product. The GBB reaction is highly valued for its ability to rapidly generate libraries of diverse molecules by simply varying the three input components. researchgate.net

Table 3: Components of the Groebke–Blackburn–Bienaymé Reaction
Component 1Component 2Component 3Product TypeReference
2-AminopyrimidineAldehyde (R-CHO)Isonitrile (R'-NC)3-Aminoimidazo[1,2-a]pyrimidine acs.org
2-AminopyrazineAldehyde (R-CHO)Isonitrile (R'-NC)3-Aminoimidazo[1,2-a]pyrazine acs.org
2-AminopyridineAldehyde (R-CHO)Isonitrile (R'-NC)3-Aminoimidazo[1,2-a]pyridine doaj.org

Intramolecular Cyclization Pathways

Intramolecular cyclization strategies provide another key avenue to the imidazo[1,2-a]pyrimidine scaffold. These methods involve forming the fused bicyclic system by creating a bond between two atoms within a single, pre-functionalized pyrimidine precursor.

One advanced method involves a palladium-catalyzed intramolecular dehydrogenative coupling reaction, which can form a C-C bond to construct the fused imidazole ring under mild conditions. Other pathways rely on a tandem sequence, such as a Michael addition followed by an intramolecular cyclization. doaj.org For example, the reaction of 2-aminoimidazole derivatives with specific electrophiles can initiate a cascade that results in the formation of the tetrahydroimidazo[1,2-a]pyrimidine core. mdpi.com Additionally, intramolecular S_N_Ar (nucleophilic aromatic substitution) reactions have been used, where a nucleophilic group tethered to the pyrimidine ring displaces a leaving group to close the second ring.

Transition Metal-Catalyzed Coupling Reactions and C-H Activation Methods

The construction and functionalization of the imidazo[1,2-a]pyrimidine core have been significantly advanced through the use of transition metal catalysis. These methods, including cross-coupling and direct C-H activation, offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are widely employed for synthesizing fused heterocyclic systems. For instance, palladium-catalyzed intramolecular dehydrogenative coupling reactions have been developed to construct the fused imidazo[1,2-a]pyrimidine ring system from readily available precursors under mild conditions. Microwave-assisted, ligand-free Pd(OAc)₂-catalyzed three-component reactions also provide an efficient route to 2,3-diarylimidazo[1,2-a]pyridines, a methodology adaptable to pyrimidine analogues. organic-chemistry.org

Copper catalysis is also prominent in the synthesis of related imidazo-heterocycles. CuI-catalyzed aerobic oxidative synthesis from 2-aminopyrimidines and acetophenones is a method compatible with a broad range of functional groups. organic-chemistry.org Furthermore, an environmentally sustainable A³-coupling reaction, catalyzed by Cu(II)-ascorbate in aqueous micellar media, has been developed for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which is conceptually applicable to the pyrimidine series. acs.org

Direct C-H functionalization represents a state-of-the-art strategy for derivatizing the pre-formed imidazo[1,2-a]pyrimidine scaffold. This approach avoids the need for pre-functionalized starting materials, thus enhancing atom economy. The N-1 atom of the imidazole ring can act as a directing group, facilitating metal-catalyzed ortho-C-H functionalization of substituents, particularly at the C2 position. nih.gov While much of the research has focused on the imidazo[1,2-a]pyridine core, the principles are transferable. For the imidazo[1,2-a]pyrimidine ring itself, C-H activation most commonly targets the C3 position of the imidazole moiety for further substitution. nih.govrsc.org Iron-catalyzed three-component coupling reactions have also been shown to achieve 3-sulfonylmethylation of imidazo[1,2-α]pyridines, showcasing the versatility of transition metals in functionalizing this heterocyclic system.

Catalyst Reaction Type Key Features Applicability to Scaffold
Palladium (e.g., Pd(OAc)₂)Cross-Coupling / Dehydrogenative CouplingHigh efficiency, microwave-assisted, ligand-free options. organic-chemistry.orgCore synthesis
Copper (e.g., CuI, Cu(II))A³-Coupling / Oxidative CyclizationUse of aerobic oxidants, green solvent systems (micellar media). organic-chemistry.orgacs.orgCore synthesis
Rhodium / CobaltC-H Activation / AnnulationDirected functionalization, synthesis of complex fused systems.C-H Functionalization
Iron (e.g., FeCl₃)Three-component couplingC3-position functionalization (e.g., sulfonylmethylation).C-H Functionalization

Metal-Free and Green Chemistry-Oriented Synthetic Protocols

In response to growing environmental concerns, significant effort has been dedicated to developing metal-free and green synthetic routes to imidazo[1,2-a]pyrimidines. nih.govresearchgate.net These methods prioritize the use of safer solvents, reduce waste, and often employ milder reaction conditions.

A prevalent metal-free approach is the cyclocondensation reaction between a 2-aminopyrimidine and an α-halocarbonyl compound. acs.org This reaction can often be performed under catalyst-free conditions, sometimes accelerated by microwave irradiation in green solvents like a water-isopropanol mixture, leading to excellent yields in significantly reduced reaction times. acs.org

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, allowing for the synthesis of complex molecules in a single step from simple starting materials. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide, is a classic metal-free method for generating 3-amino-imidazo[1,2-a]pyrimidines. nih.govacs.org

Furthermore, innovative protocols using non-metallic catalysts or promoters have emerged. Molecular iodine has been used to catalyze the one-pot, three-component synthesis of pyrimidine-linked imidazopyridines from aryl methyl ketones, 2-aminopyridines, and barbituric acids. acs.orgnih.gov In these reactions, DMSO can serve as both the solvent and a mild oxidant. acs.orgnih.gov Elemental sulfur has also been employed to promote the oxidative annulation of 2-aminopyridines and aldehydes under metal- and base-free conditions. rsc.org Ultrasound-assisted synthesis is another green technique that has been applied to the C-H functionalization of these heterocycles, for instance, in the iodination of the C3 position using tert-butyl hydroperoxide (TBHP) as an oxidant in ethanol. acs.org

Methodology Key Principles Examples
Catalyst-Free AnnulationDirect condensation of precursors without a catalyst.2-aminopyrimidine + α-bromoketone in H₂O-IPA under microwave irradiation. acs.org
Multicomponent ReactionsOne-pot synthesis combining three or more reactants.Groebke–Blackburn–Bienaymé reaction (2-aminopyrimidine, aldehyde, isocyanide). nih.govacs.org
Non-Metal CatalysisUse of catalysts like molecular iodine or elemental sulfur.I₂-catalyzed synthesis of pyrimidine-linked imidazopyridines. nih.gov
Green TechniquesUse of alternative energy sources or benign solvents.Ultrasound-assisted C3-iodination; synthesis in aqueous media. organic-chemistry.orgacs.orgmdpi.com

Chemical Transformations and Derivatization of this compound as a Building Block

The this compound molecule is a valuable intermediate for chemical synthesis. The chlorine atom on the pyrimidine ring and the reactive positions on the imidazole ring provide multiple handles for further functionalization, enabling its use as a scaffold for generating libraries of lead compounds.

Nucleophilic Displacement of the Chlorine Atom

The chlorine atom at the C5 position of the imidazo[1,2-a]pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other chloropyrimidines and related chloro-azaheterocycles. rsc.org The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C5 position towards attack by a variety of nucleophiles.

This allows for the introduction of diverse functional groups, which is a critical step in modifying the molecule's physicochemical properties for drug discovery. Common nucleophiles used in such reactions include amines, alcohols, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. For example, reactions with various N-, O-, and S-nucleophiles on related chloro-azaheterocycles have been shown to proceed with moderate to excellent yields. nih.gov The specific conditions for these transformations, such as the choice of solvent (e.g., DCM, DMF) and base (e.g., K₂CO₃, NEt₃), can be optimized to maximize the yield of the desired substitution product. nih.gov

Nucleophile Type Reagent Example Resulting Functional Group
N-NucleophilePrimary/Secondary Amines (e.g., p-methoxybenzylamine)Substituted Amino Group
O-NucleophileAlkoxides (e.g., Sodium Methoxide)Alkoxy Group
S-NucleophileThiolates (e.g., Sodium Thiophenoxide)Thioether Group

Further Functionalization for Lead Compound Generation

Beyond the displacement of the C5-chloro group, the this compound scaffold can be further elaborated to generate diverse molecular architectures. One common strategy involves functionalizing the C3 position of the imidazole ring, which is electronically rich and susceptible to electrophilic substitution or metal-catalyzed C-H functionalization. rsc.org

For instance, after obtaining a 3-amino derivative via a multicomponent reaction, the amino group can be further derivatized. A general procedure involves reacting a 3-amino-imidazo[1,2-a]pyrimidine with various aldehydes to form Schiff base derivatives, expanding the molecular complexity in a straightforward manner. nih.gov

Structure Activity Relationship Sar and Biological Target Modulation of Imidazo 1,2 a Pyrimidine Derivatives

Rational Design and Structural Modification Strategies

The rational design of imidazo[1,2-a]pyrimidine (B1208166) derivatives involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. These strategies are guided by an understanding of how different structural features influence biological activity.

The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the fused ring system. Research indicates that the substituents on armed phenyl groups are a determining factor for the extent of biological activity. nih.govdergipark.org.tr

For instance, in the context of antimicrobial activity, the presence of a halogen, particularly a chloro (Cl) group, or a methyl substituent on the imidazo[1,2-a]pyrimidine ring has been shown to significantly augment activity. mdpi.com Specifically, compounds with a chloro substituent have demonstrated superior activity compared to those with bromine (Br) or fluorine (F) at the same position. mdpi.com This highlights the critical role of specific halogen atoms in modulating the biological profile of these compounds.

Furthermore, preliminary SAR observations have revealed that substituents with positive sigma and positive bi values tend to be significantly more active. nih.gov Conversely, increasing the molar refractivity of the substitution pattern has been associated with a sharp decrease in antibacterial activity, suggesting that both electronic properties and steric factors are crucial for efficacy. nih.govdergipark.org.tr

Table 1: Effect of Substituents on Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
SubstituentPositionObserved Effect on ActivityReference
Chloro (Cl)para-position on phenyl ringAugments activity threefold compared to Br or F mdpi.com
Methylpara-position on phenyl ringAugments activity mdpi.com
Groups with positive sigma and bi valuesVariousSignificantly more active nih.gov
Substituents with high molar refractivityVariousSharply decreased activity nih.gov

The core imidazo[1,2-a]pyrimidine structure is a nitrogen-bridged heterocyclic compound. nih.gov The arrangement of nitrogen atoms within this fused bicyclic system is fundamental to its chemical properties and biological interactions. The structural analogy to purine heterocycles and the presence of a guanidine functionality suggest multiple possibilities for biological interactions. mdpi.com The nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets like enzyme active sites. The specific positioning of the bridging nitrogen and the other heteroatoms in the imidazole (B134444) and pyrimidine (B1678525) rings creates a unique three-dimensional structure and electron distribution that is recognized by various biological receptors.

Imidazo[1,2-a]pyrimidines are considered synthetic bioisosteres of purine bases, such as adenine and guanine. nih.govnih.gov This bioisosteric relationship is a cornerstone of their rational design, as they can mimic the natural purines and interact with their corresponding biological targets. This mimicry provides a distinct advantage in the synthesis of new biologically active molecules. nih.gov

Medicinal chemists exploit this by using the imidazo[1,2-a]pyrimidine scaffold as a starting point and introducing various substituents to fine-tune activity towards a specific target while potentially reducing off-target effects associated with the natural purine. The "scaffold-hopping" approach, where the core structure of a known active molecule is replaced by a bioisosteric scaffold like imidazo[1,2-a]pyrimidine, has been successfully used in the design of novel enzyme inhibitors. nih.gov This strategy allows for the exploration of new chemical space and the development of compounds with improved drug-like properties. nih.gov

Elucidation of Biological Target Interactions and Mechanisms

Understanding how these compounds interact with their biological targets at a molecular level is crucial for developing more effective and selective drugs.

Imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of various enzymes critical to disease pathways.

Dihydroorotate dehydrogenase (DHODH) is a well-established therapeutic target, particularly for antimalarial agents. nih.govresearchgate.net This mitochondrial enzyme catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and replication of pathogens like Plasmodium falciparum. researchgate.netnih.gov

Novel imidazo[1,2-a]pyrimidines have been specifically designed as inhibitors of P. falciparum DHODH (PfDHODH) using fragment-based drug design (FADD) and other in silico approaches. nih.gov In these studies, fragments of known active molecules were docked into the active site of the PfDHODH enzyme to identify key binding interactions. nih.gov This information was then used to "grow" or link fragments, leading to the design of novel, potent inhibitors. nih.gov

Docking studies have indicated that imidazo[1,2-a]pyrimidine derivatives can have strong binding affinities for the PfDHODH active site. nih.gov For example, a lead molecule developed through optimization showed a binding score of -11.3 kcal/mol. nih.gov Molecular dynamics simulations further demonstrated that these compounds can form stable complexes with the enzyme. nih.gov This comprehensive in silico research suggests that the imidazo[1,2-a]pyrimidine scaffold is a promising foundation for developing potent PfDHODH inhibitors. nih.gov

Table 2: In Silico Performance of Designed Imidazo[1,2-a]pyrimidine Derivatives as PfDHODH Inhibitors
Compound/FragmentApproachBinding Score (kcal/mol)Reference
Fragment-11 (Lead Fragment)Fragment-based screening-6.895 nih.gov
Optimized Lead MoleculeFragGrow Webserver-11.3 nih.gov
Compound 28dScaffold Hopping/Docking-10.41 nih.gov
Compound 46dScaffold Hopping/Docking- (Strong affinity noted) nih.gov
Compound 49dScaffold Hopping/Docking- (Strong affinity noted) nih.gov

Enzyme Inhibition Profiles

Kinase Inhibition (e.g., EGFR, COX-2, PI3Kα, Akt2, CDK Inhibitors)

Imidazo[1,2-a]pyrimidine and its closely related analog, imidazo[1,2-a]pyridine (B132010), have emerged as potent inhibitors of several key kinases involved in cell signaling and proliferation. Their mechanism often involves competing with ATP for the binding site in the kinase domain.

Notably, derivatives have been synthesized as powerful inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Certain imidazo[1,2-a]pyridine compounds substituted with thiazole groups have demonstrated exceptional potency against the PI3Kα isoform, with IC50 values as low as 2.8 nM. nih.gov Another series, featuring a bioisosteric 1,2,4-oxadiazole group, also exhibited potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of these compounds in cancer cells. nih.govacs.org Furthermore, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones has been rationally designed as selective inhibitors for the PI3K-beta isoform. nih.gov

The tables below summarize the inhibitory activities of selected imidazo[1,2-a]pyridine and pyrimidine derivatives against various kinases.

Table 1: Imidazo[1,2-a]pyridine/pyrimidine Derivatives as PI3K/mTOR Inhibitors

Compound ClassTarget KinaseKey SubstituentReported Potency (IC50)Reference
Imidazo[1,2-a]pyridinePI3Kα1,2,4-Oxadiazole2 nM nih.gov
Imidazo[1,2-a]pyridinePIK3CAThiazole2.8 nM nih.gov
Imidazo[1,2-a]pyridinePIK3CA(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl0.67 µM nih.gov
Imidazo[1,2-a]pyrimidin-5(1H)-onesPI3K-betaVariesSelective Inhibition nih.gov
Imidazo[1,2-a]pyridinePI3K/mTORVariesPI3Kα: 0.06 nM, mTOR: 3.12 nM drugbank.com
Inhibition of Metabolic Pathway Enzymes (e.g., ATP Synthase, Pantothenate Synthetase, Lp-PLA2, CYP51)

Derivatives of the imidazo[1,2-a]pyrimidine scaffold also modulate the activity of various metabolic enzymes, demonstrating their potential in treating metabolic diseases and microbial infections.

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition: A significant discovery is the identification of imidazo[1,2-a]pyrimidine derivatives as potent and orally bioavailable inhibitors of Lp-PLA2. nih.govacs.orgresearchgate.net This enzyme is a therapeutic target for inflammation-associated diseases like atherosclerosis. nih.govacs.org Structure-activity relationship (SAR) studies have focused on optimizing three regions of the molecule: the linker between the core and a diphenyl ether moiety, substituents at the 3-position of the imidazo[1,2-a]pyrimidine ring, and the diphenyl ether moiety itself. acs.org These efforts have led to compounds with high in vitro potency and good metabolic stability. nih.govresearchgate.net

Antimicrobial Enzyme Inhibition: The antimicrobial properties of these compounds are often linked to the inhibition of essential microbial enzymes.

CYP51 (Lanosterol 14α-demethylase): Imidazo[1,2-a]pyrimidine derivatives have been investigated as antifungal agents that target CYP51, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.govbeilstein-journals.org Molecular docking studies show that these compounds can bind effectively to the active site of CYP51 from various Candida species, with binding energies often superior to reference drugs like fluconazole. nih.gov The mechanism involves the heterocyclic nitrogen atom forming a coordination bond with the heme iron atom in the enzyme's active site, thereby inhibiting its catalytic activity. nih.govbeilstein-journals.org

ATP Synthase and Pantothenate Synthetase: In the context of antitubercular activity, imidazo[1,2-a]pyridine ethers were identified as selective and potent inhibitors of mycobacterial ATP synthase. rsc.org Additionally, other derivatives, specifically 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides, have been shown to inhibit Mycobacterium tuberculosis pantothenate synthetase (PS), an enzyme essential for the biosynthesis of pantothenate. rsc.orgnih.gov

Table 2: Imidazo[1,2-a]pyrimidine Derivatives as Metabolic Enzyme Inhibitors

Enzyme TargetTherapeutic AreaCompound ClassKey FindingReference
Lp-PLA2Anti-inflammatory / AtherosclerosisImidazo[1,2-a]pyrimidinePotent, orally bioavailable inhibitors identified via SAR studies. nih.govacs.orgresearchgate.net
CYP51Antifungal3-Benzoyl imidazo[1,2-a]pyrimidinesBetter binding energy to CYP51 than fluconazole; potent activity against Candida spp. nih.gov
ATP SynthaseAntitubercularImidazo[1,2-a]pyridine ethersSelective and potent inhibition of mycobacterial ATP synthesis. rsc.org
Pantothenate SynthetaseAntitubercularImidazo[1,2-a]pyridine-3-carbohydrazidesActive inhibition of M. tuberculosis pantothenate synthetase. rsc.orgnih.gov

Interaction with Transporter Proteins (e.g., ABCB1, ABCG2)

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), which is often mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). These transporters actively efflux chemotherapeutic agents from cancer cells, reducing their efficacy. Imidazo[1,2-a]pyridine derivatives have been designed as dual-target inhibitors of ABCB1 and ABCG2 to reverse MDR. nih.gov

One such compound, Y22, was shown to potently inhibit the efflux function of both transporters, thereby restoring the sensitivity of resistant cells to antiproliferative drugs like adriamycin. nih.gov Mechanistic studies indicated that this inhibition was achieved by blocking the efflux function of the transporters without affecting their protein expression levels. nih.gov This dual-inhibitory action presents a promising strategy for combination therapy to overcome clinical drug resistance.

Cellular Modulations (Non-Clinical Focus)

Beyond direct enzyme inhibition, imidazo[1,2-a]pyrimidine derivatives exert profound effects on cellular processes, particularly those central to cancer progression, such as apoptosis and cell cycle regulation.

A hallmark of the anticancer activity of imidazo[1,2-a]pyridine and pyrimidine derivatives is their ability to induce programmed cell death, or apoptosis, in various cancer cell lines, including melanoma, cervical, and breast cancer. nih.govnih.govwaocp.orgresearchgate.net The induction of apoptosis is often a downstream effect of the inhibition of survival signaling pathways like the PI3K/Akt/mTOR cascade. nih.gov

Molecular studies have shown that treatment with these compounds leads to key apoptotic events, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases, including caspase-7, caspase-8, and caspase-9. nih.govnih.govwaocp.orgresearchgate.net This suggests that apoptosis can be triggered through both the intrinsic (mitochondrial) and extrinsic pathways. Furthermore, these derivatives can modulate the expression of B-cell lymphoma 2 (Bcl-2) family proteins, increasing the levels of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2. nih.gov

In addition to inducing apoptosis, imidazo[1,2-a]pyrimidine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.govnih.govwaocp.org This effect prevents cancer cells from proceeding through the phases of division.

Studies have demonstrated that treatment with these compounds can cause a significant accumulation of cells in the G2/M or G0/G1 phases of the cell cycle. nih.govnih.gov This arrest is associated with the upregulation of key cell cycle regulatory proteins, such as p53 and the cyclin-dependent kinase inhibitor p21. nih.govwaocp.org The activation of p53 and p21 serves as a crucial signal to halt cell cycle progression, thereby suppressing tumor growth. nih.gov

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. mdpi.comnih.govrsc.orgnih.gov

A study involving 75 different imidazo[1,2-a]pyrimidine derivatives reported potent in vitro activity against a variety of bacteria, including Mycobacterium species. nih.gov Other research has shown that synthesized derivatives exhibit good activity against Gram-positive bacteria and yeasts. mdpi.com For instance, certain compounds showed remarkable antitubercular activity, with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against Mycobacterium tuberculosis H37Rv. rsc.org The antifungal activity is prominent against various Candida species, with many derivatives showing greater inhibitory effects than established drugs. nih.gov

Table 3: Antimicrobial Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound SeriesTarget MicroorganismsKey FindingReference
Imidazo[1,2-a]pyrimidine-1,2,3-triazolesMycobacterium tuberculosis H37RvMIC of 1.56 µg/mL, two-fold higher than zolpidem. rsc.org
General Imidazo[1,2-a]pyrimidinesGram-positive bacteria, Gram-negative bacteria, Mycobacterium spp.A series of 75 compounds showed potent and broad antibacterial activity. nih.gov
Microwave-synthesized Imidazo[1,2-a]pyrimidinesGram-positive bacteria, Gram-negative bacteria, and pathogenic fungiGood activity observed against Gram-positive bacteria and yeasts. mdpi.comnih.gov
3-Benzoyl imidazo[1,2-a]pyrimidinesSeven Candida speciesGreater inhibitory activity than reference drugs ketoconazole and fluconazole. nih.gov
Antimalarial Activity

The imidazo[1,2-a]pyrimidine scaffold, including the specific intermediate 5-chloro-7-methylimidazo[1,2-a]pyrimidine, is a key structural component in the development of potent antimalarial agents. google.comnih.gov These compounds primarily function by targeting the enzyme Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), which is crucial for the de novo synthesis of pyrimidines in the malaria parasite. google.com The parasite relies exclusively on this pathway for its DNA and RNA synthesis, making PfDHODH a viable and specific target for drug development. nih.gov

The synthesis of potential antimalarial drugs often involves a multi-step process where this compound serves as a critical intermediate. nih.gov This intermediate is typically formed by condensing 2-amino-imidazole with ethyl acetoacetate to create a hydroxyl-substituted imidazo[1,2-a]pyrimidine, which is then chlorinated using phosphorus oxychloride. nih.gov The resulting this compound is then conjugated with various aromatic amines to produce the final active compounds. nih.gov

Structure-activity relationship (SAR) studies have been conducted by modifying the scaffold to identify the minimum pharmacophore required for inhibitory activity against PfDHODH. nih.gov A high-throughput screening identified (5-methyl- nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidin-7-yl)naphthalene-2-ylamine as a potent inhibitor. nih.gov Subsequent research led to the development of imidazo[1,2-a]pyrimidine analogs. For instance, conjugating this compound with amines like 2-aminonaphthalene and 4-(trifluoromethyl)aniline has yielded compounds with significant inhibitory potential against PfDHODH. nih.gov These agents are active against both chloroquine-sensitive and resistant malarial strains. google.com

Below is a table of illustrative compounds based on the imidazo[1,2-a]pyrimidine scaffold and their reported activity.

Compound IDStructurePfDHODH IC50 (µM)P. falciparum (3D7) EC50 (µM)
6 7-methyl-N-(naphthalen-2-yl)imidazo[1,2-a]pyrimidin-5-amine0.490.90
16 7-methyl-N-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidin-5-amine0.430.79
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Antitubercular Potential

The imidazo[1,2-a]pyrimidine scaffold and its related bioisostere, imidazo[1,2-a]pyridine, have been recognized as privileged structures in the search for new antitubercular agents. nih.govrsc.org These classes of compounds have demonstrated significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.govacs.org

SAR studies have revealed several key features for potent antitubercular activity. For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains, with MIC₉₀ values often below 1 µM. acs.org The mode of action for many imidazo[1,2-a]pyridinecarboxamides (IPAs) is the inhibition of QcrB, the beta subunit of the cytochrome bc1 complex, which is essential for the electron transport chain and ATP synthesis in Mtb. nih.gov

Research into imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) has shown that the amide analogues are generally more active. nih.gov Specific substitutions play a critical role; for example, compounds with a halogen atom (–Br) and an aryl functional group exhibited good anti-TB activity. nih.gov The most active compounds from these studies were found to be non-toxic to human embryonic kidney cells, indicating a favorable selectivity index. nih.gov

The table below summarizes the activity of selected imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv.

Compound IDStructure / ClassMIC (µg/mL)
IPA-6 Imidazo[1,2-a]pyridine amide derivative0.05
IPA-9 Imidazo[1,2-a]pyridine amide derivative0.4
IPS-1 Imidazo[1,2-a]pyridine sulfonamide derivative0.4
IPS-16 Imidazo[1,2-a]pyridine sulfonamide derivative3.125
Ethambutol Standard Drug6.25
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Antileishmanial Activity

The imidazo[1,2-a]pyrimidine scaffold has been identified as a promising new pharmacophore for the development of antileishmanial agents. nih.govacs.org Leishmaniasis is a parasitic disease with limited treatment options that are often hampered by toxicity and growing resistance. researchgate.net

In a study screening a library of imidazo-fused heterocycles, an imidazo[1,2-a]pyrimidine derivative, compound 24 , was found to be the most effective against Leishmania amazonensis. nih.gov This compound demonstrated selective activity against the amastigote form of the parasite, which is the stage relevant to human disease, exhibiting an IC₅₀ value of 6.63 µM. nih.gov This potency was approximately two times greater than that of the reference drug miltefosine. acs.org Furthermore, the compound was over 10 times more destructive to the intracellular parasites than to the host cells, indicating a good selectivity index. researchgate.net

The structure-activity relationship for this series of compounds was explored. The nature of the substituent on the C3-phenyl ring significantly influenced the antileishmanial activity. While a C3-nitrophenyl-substituted analogue showed no activity, the introduction of a 3-cyano phenyl group resulted in the most potent molecule in the series. acs.org A 3-methoxy phenyl group also led to an increase in activity against both promastigote and amastigote forms of the parasite. acs.org

The table below details the in vitro antileishmanial activity of key imidazo[1,2-a]pyrimidine derivatives.

Compound IDC3-Phenyl SubstitutionIC50 Promastigotes (µM)IC50 Amastigotes (µM)
21 3-methoxy phenyl16.3513.91
22 3-hydroxy, 4-methoxy phenyl>100>100
23 3-nitro phenyl>100>100
24 3-cyano phenyl8.846.63
Miltefosine Reference Drug25.1212.87
Data sourced from ACS Omega. acs.org
Antiviral Properties

Derivatives of the imidazo[1,2-a]pyrimidine and the related imidazo[1,2-a]pyridine core have been investigated for a broad spectrum of antiviral activities. nih.gov These scaffolds are of significant interest due to their potential to inhibit various viruses, including herpes simplex viruses (HSV), human immunodeficiency virus (HIV), and hepatitis C. nih.govnih.gov

One study focused on the synthesis of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines, which demonstrated potent activity against herpesviruses. nih.gov The research outlined synthetic routes that allowed for systematic variation of substituents at the 2-aryl and 3-heteroaryl positions of the imidazopyridine core, highlighting the effects of these modifications on antiviral potency. Several compounds from this series showed in vitro antiviral activity comparable or superior to the standard drug acyclovir. nih.gov

Another area of investigation has been the development of imidazo[1,2-a]pyrimidine derivatives as potential inhibitors for blocking SARS-CoV-2 cell entry. nih.gov Computational studies, including molecular docking, have been used to explore the binding interactions between these compounds and key viral targets like the spike protein. nih.gov

However, not all modifications to the scaffold yield active compounds. A series of novel imidazo[1,2-c]pyrimidine base-modified nucleosides were synthesized and evaluated against a wide range of viruses. nih.gov With one minor exception that showed activity only at toxic concentrations, these nucleoside mimetics were largely inactive. The lack of activity was attributed to poor recognition by viral or cellular nucleoside kinases, which are necessary to activate the compounds. nih.gov

ScaffoldViral TargetKey Findings
Imidazo[1,2-a]pyridineHerpes Simplex Virus (HSV)2-aryl-3-pyrimidyl derivatives showed potent activity, some better than acyclovir. nih.gov
Imidazo[1,2-a]pyrimidineSARS-CoV-2Investigated as potential dual inhibitors of hACE2 and spike protein. nih.gov
Imidazo[1,2-c]pyrimidineVarious VirusesNucleoside derivatives were largely inactive due to lack of kinase recognition. nih.gov
Anti-inflammatory Response Modulation

Imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives are recognized for their significant anti-inflammatory properties, making them a subject of interest in medicinal chemistry. nih.govmdpi.com These compounds modulate inflammatory responses through various mechanisms of action.

Certain imidazo[1,2-a]pyridine derivatives have been shown to act as powerful anti-inflammatory agents by inhibiting the ALK5 tyrosine kinase receptor, which is a receptor for transforming growth factor TGF-β. uv.es This inhibition has demonstrated efficacy both in vitro on human macrophages and in in vivo animal models. uv.es

Another study synthesized a novel imidazo[1,2-a]pyridine derivative and evaluated its anti-inflammatory activity in breast and ovarian cancer cell lines. nih.gov The compound was found to exert its effects by modulating the STAT3/NF-κB signaling pathway. This pathway is critical in regulating the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The research highlighted the potential of these derivatives to control inflammation, which is often linked to cancer progression. nih.gov

The broad anti-inflammatory potential of the core structure is also noted in general screenings of imidazo[1,2-a]pyrimidine libraries, which often list anti-inflammatory activity among a wide range of other biological properties such as antimicrobial, antiviral, and anticancer effects. mdpi.com The structural similarity of the imidazo[1,2-a]pyrimidine scaffold to purines suggests multiple potential biological interactions that could contribute to these effects. mdpi.com

Compound ClassMechanism of ActionBiological Effect
Imidazo[1,2-a]pyridine derivativesALK5 tyrosine kinase inhibitionPotent anti-inflammatory and anti-fibrotic effects. uv.es
Novel Imidazo[1,2-a]pyridine derivativeSTAT3/NF-κB/iNOS/COX-2 pathway modulationAnti-inflammatory effects in cancer cell lines. nih.gov
Imidazo[1,2-a]pyrimidine derivativesNot specifiedGeneral anti-inflammatory properties. mdpi.com

Computational Chemistry and in Silico Modeling in 5 Chloro 7 Methylimidazo 1,2 a Pyrimidine Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine, might interact with a biological target, typically a protein. nih.govnih.gov

Molecular docking studies have been instrumental in predicting the binding modes and affinities of various imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govplos.org For instance, in the context of developing inhibitors for SARS-CoV-2, molecular docking was used to predict the binding of imidazo[1,2-a]pyrimidine Schiff base derivatives to the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov The results indicated that some of these compounds exhibit remarkable binding affinities, with the top-scoring compound showing an affinity of -9.1 kcal/mol to the ACE2 protein. nih.gov This suggests a strong potential for these compounds to act as effective viral entry inhibitors. nih.gov

Similarly, molecular docking has been employed to investigate the antimicrobial potential of imidazo[1,2-a]pyrimidine derivatives. nih.gov By simulating the interaction of these compounds with microbial targets, researchers can predict their binding modes and affinities, providing a rationale for their observed biological activity. nih.govresearchgate.net These studies help in identifying compounds with promising pharmacokinetic profiles and good binding interactions with their intended targets. nih.gov

The accuracy of these predictions is crucial for the rational design of new drugs. nih.govplos.org The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction between the ligand and the receptor. nih.govresearchgate.net A lower binding energy generally indicates a more stable complex and a higher affinity. niscpr.res.in

Interactive Table: Predicted Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives
Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
Top-scoring imidazo[1,2-a]pyrimidine Schiff basehACE2-9.1
Top-scoring imidazo[1,2-a]pyrimidine Schiff baseSARS-CoV-2 Spike Protein-7.3
Imidazo[1,2-a]pyridine (B132010) derivative COxidoreductase-9.207

Beyond predicting binding affinities, molecular docking provides detailed information about the key characteristics of the binding site. nih.govnih.gov This includes identifying the specific amino acid residues involved in the interaction with the ligand. nih.govresearchgate.net For example, studies on imidazo[1,2-a]pyrimidine derivatives targeting SARS-CoV-2 proteins have elucidated the crucial interactions within the binding pockets of hACE2 and the spike protein. nih.gov

Quantum Chemical Investigations (e.g., DFT Calculations)

Quantum chemical investigations, particularly Density Functional Theory (DFT) calculations, offer a deeper understanding of the electronic properties of molecules like this compound. nih.gov These methods are used to analyze the electronic structure, frontier molecular orbitals, and electrostatic potential, providing insights that complement experimental findings. nih.govresearchgate.net

The electronic structure of a molecule dictates its reactivity and physical properties. libretexts.orgresearchgate.net DFT calculations are employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net These are known as the frontier molecular orbitals (FMOs). libretexts.org

The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov

For imidazo[1,2-a]pyrimidine derivatives, DFT calculations have shown that the HOMO is often localized over the entire molecule, while the LUMO can be concentrated on specific substituent groups. nih.gov This information is crucial for understanding how these molecules will interact with biological targets and for predicting their chemical behavior. nih.gov

Interactive Table: Frontier Molecular Orbital Energies of Imidazo[1,2-a]pyrimidine Derivatives
DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
7a-5.5847-2.68792.8968
7b-6.0481-2.93773.1104
7c-5.8427-2.85332.9894
7d-5.8087-2.61053.1982
7e-5.4678-2.23513.2327

Data derived from a study on related imidazo[1,2-a]pyrimidine Schiff base derivatives. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule, with different colors indicating regions of positive, negative, and neutral potential. researchgate.netresearchgate.net

Red regions on an MEP map typically indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive potential, which are prone to nucleophilic attack. nih.govresearchgate.net Green areas correspond to regions of neutral potential. researchgate.net For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps to identify the reactive sites and understand the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are advanced computational methods used to characterize non-covalent interactions within and between molecules. amercrystalassn.orgwiley-vch.descielo.org.mx QTAIM defines atoms and chemical bonds based on the topology of the electron density, providing a rigorous framework for analyzing chemical bonding. amercrystalassn.orgwiley-vch.dersc.org

RDG analysis, on the other hand, is used to visualize and quantify weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. scielo.org.mx This is achieved by plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. researchgate.net The resulting plots reveal the presence and nature of non-covalent interactions, which are crucial for understanding the stability of molecular complexes and crystal packing. scielo.org.mx

In the context of this compound research, these analyses can provide detailed insights into the intramolecular and intermolecular forces that govern its structure and interactions with other molecules. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Compound Discovery

Pharmacophore modeling and virtual screening are pivotal computational strategies for identifying and optimizing novel compounds based on the essential structural features required for biological activity.

Development of Predictive Pharmacophore Hypotheses

The development of a predictive pharmacophore hypothesis is a crucial first step in understanding the key molecular interactions necessary for the biological activity of a compound series. For the imidazo[1,2-a]pyrimidine scaffold, this involves identifying the spatial arrangement of essential features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

While specific pharmacophore models for this compound are not extensively detailed in publicly available research, the general approach for this class of compounds involves aligning a set of active molecules and extracting their common features. For instance, a hypothetical pharmacophore model for a series of imidazo[1,2-a]pyrimidine-based inhibitors might include:

A hydrogen bond acceptor feature associated with one of the nitrogen atoms in the pyrimidine (B1678525) ring.

A hydrophobic or aromatic feature corresponding to the substituted phenyl ring.

A halogen bond donor feature from the chlorine atom at the 5-position.

A hydrophobic feature from the methyl group at the 7-position.

These hypotheses are then validated using a test set of compounds with known activities to ensure their predictive power. The ultimate goal is to create a model that can effectively distinguish between active and inactive molecules, guiding the design of new, more potent derivatives.

Ligand-Based and Structure-Based Pharmacophore Applications

Pharmacophore models for the imidazo[1,2-a]pyrimidine scaffold are applied in both ligand-based and structure-based virtual screening campaigns.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar shapes and electronic properties are likely to bind to the same target and exhibit similar biological activities. For imidazo[1,2-a]pyrimidine derivatives, a pharmacophore model would be generated from a set of known active compounds. This model then serves as a 3D query to search large chemical databases for novel molecules that match the key pharmacophoric features, potentially leading to the discovery of new chemical scaffolds with the desired activity.

Structure-based pharmacophore modeling , conversely, is utilized when the crystal structure of the target protein is available. In this case, the pharmacophore model is derived from the key interaction points between the ligand and the protein's binding site. For the imidazo[1,2-a]pyrimidine core, this could involve identifying hydrogen bonds with specific amino acid residues, hydrophobic interactions within a pocket, and aromatic stacking. This type of model is highly specific and can be used to screen for compounds that are predicted to have a high binding affinity for the target. For example, in the context of kinase inhibition, a structure-based pharmacophore would highlight the necessary interactions within the ATP-binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyrimidine derivatives, 2D and 3D-QSAR models are developed to predict the activity of novel analogs and to understand the structural features that govern their potency.

In a typical QSAR study for this scaffold, a range of molecular descriptors would be calculated, including:

Electronic descriptors: such as partial charges and dipole moments, which are crucial for electrostatic interactions.

Steric descriptors: like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP), which influences how the molecule distributes between aqueous and lipid environments.

Topological descriptors: which characterize the connectivity of atoms within the molecule.

These descriptors are then used to build a regression model that correlates them with the observed biological activity (e.g., IC50 values). A study on imidazole[1,2-α]pyrimidine derivatives as influenza A virus inhibitors, for instance, successfully established reliable 3D-QSAR models (CoMFA and CoMSIA) to guide the design of new compounds with enhanced predictive activity. researchgate.net

QSAR ParameterDescriptionTypical Value/Range for Drug-like Molecules
r² (squared correlation coefficient) A measure of the goodness of fit of the model.> 0.6
q² (cross-validated r²) A measure of the predictive ability of the model.> 0.5
pIC50 The negative logarithm of the half-maximal inhibitory concentration (IC50).Varies depending on the target and assay.

These models allow researchers to prioritize the synthesis of compounds with a higher probability of being active, thereby saving time and resources.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target over time. These simulations are invaluable for assessing the stability of the binding pose predicted by molecular docking and for exploring the conformational changes that may occur upon binding.

For imidazo[1,2-a]pyrimidine derivatives, MD simulations can reveal:

The stability of key hydrogen bonds and hydrophobic interactions within the binding site.

The flexibility of the ligand and the protein, and how they adapt to each other.

The role of water molecules in mediating ligand-protein interactions.

The free energy of binding, which provides a more accurate estimate of binding affinity than docking scores alone.

A study on an imidazo[1,2-a]pyrimidine-Schiff base derivative utilized molecular dynamics simulations to confirm the stability of the compound within the binding pocket of the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting its potential as an inhibitor. nih.gov Such simulations are crucial for validating docking results and for gaining a deeper understanding of the molecular recognition process.

In Silico Assessment of Chemical Space and Drug-Likeness

Before a compound can be considered a viable drug candidate, it must possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable toxicity profile. In silico methods are extensively used to predict these properties for compounds like this compound and its analogs, allowing for the early identification of potential liabilities.

Several studies on imidazo[1,2-a]pyrimidine derivatives have reported the use of computational tools to evaluate their drug-likeness based on established rules such as Lipinski's Rule of Five. nih.govnih.gov These rules provide a general guideline for the oral bioavailability of a drug candidate.

Drug-Likeness ParameterDescriptionGuideline (Lipinski's Rule of Five)
Molecular Weight (MW) The mass of one mole of the substance.≤ 500 Da
LogP (Octanol-water partition coefficient) A measure of the molecule's hydrophobicity.≤ 5
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.≤ 5
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms.≤ 10

Furthermore, a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters are calculated to predict the pharmacokinetic and pharmacodynamic properties of these compounds. nih.govnih.gov

ADMET PropertyDescriptionDesirable Outcome
Human Intestinal Absorption (HIA) The extent to which a compound is absorbed from the gut.High
Blood-Brain Barrier (BBB) Penetration The ability of a compound to cross into the central nervous system.Varies depending on the therapeutic target.
Cytochrome P450 (CYP) Inhibition The potential for a compound to inhibit key metabolic enzymes.Low
Hepatotoxicity The potential for a compound to cause liver damage.Low
Carcinogenicity The potential for a compound to cause cancer.Non-carcinogenic

These in silico assessments are critical for filtering out compounds with undesirable properties early in the drug discovery pipeline, ensuring that resources are focused on candidates with the highest chance of success.

Future Research Directions and Potential Impact

Refinement of Synthetic Strategies for Scalable Production

The translation of promising laboratory-scale compounds into clinical candidates hinges on the availability of robust and scalable synthetic methods. While various synthetic routes for imidazo[1,2-a]pyrimidines have been developed, including multicomponent reactions and intramolecular cyclizations, future efforts must prioritize efficiency, cost-effectiveness, and environmental sustainability. rsc.org

Current methods, such as the Chichibabin reaction involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones, provide a fundamental approach but may face limitations in large-scale applications. nih.gov Researchers have explored one-step procedures and gram-scale preparations that offer improvements. nih.govrsc.org Future work should focus on:

Process Optimization: Systematically refining reaction conditions (solvents, catalysts, temperature) to maximize yield and purity while minimizing reaction times. For instance, studies have shown that solvent choice can dramatically impact product yield and the formation of byproducts. nih.gov

Green Chemistry: Incorporating principles of green chemistry, such as using aqueous reaction media or solvent-free conditions, to reduce the environmental footprint of the synthesis. derpharmachemica.com Some syntheses of related derivatives have already noted adherence to green chemistry principles. nih.govresearchgate.net

Flow Chemistry: Exploring continuous flow manufacturing processes, which can offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

By developing more efficient and sustainable synthetic pathways, researchers can ensure a reliable supply of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine and its derivatives for extensive preclinical and clinical investigation.

Deeper Understanding of Structure-Activity Relationships Through Advanced Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, SAR studies have been instrumental in optimizing lead compounds. A key future direction is the systematic exploration of how modifications to the this compound core affect target affinity, selectivity, and pharmacokinetic properties.

For example, in the development of dipeptidyl peptidase-4 (DPP4) inhibitors, replacing an aryl substitution on the imidazole (B134444) ring with a more polar carboxamide group not only boosted binding activity but also significantly decreased off-target effects. nih.gov Similarly, studies on antimycobacterial agents based on the related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated the importance of systematic evaluation of substitutions to optimize activity. nih.gov

Future research should employ advanced methodologies to deepen SAR understanding:

High-Throughput Synthesis and Screening: Creating large, diverse libraries of derivatives by systematically modifying the core structure and rapidly screening them against biological targets.

3D-QSAR (Quantitative Structure-Activity Relationship): Developing computational models that quantitatively correlate the three-dimensional properties of molecules with their biological activity, providing predictive power for designing more potent compounds.

X-ray Crystallography: Obtaining high-resolution crystal structures of derivatives bound to their biological targets to visualize the precise molecular interactions, as has been done for DPP4 inhibitors. nih.gov This provides an atomic-level understanding of SAR and a rational basis for further design.

The following table summarizes key SAR findings for related imidazo[1,2-a]pyrimidine derivatives, highlighting how structural changes influence biological outcomes.

Scaffold/Derivative Structural Modification Impact on Biological Activity Target/Application
Imidazo[1,2-a]pyrimidineReplacement of an aryl group with a polar carboxamideIncreased binding activity and reduced off-target effectsDPP4 Inhibition nih.gov
Imidazo[1,2-a]pyridineIntroduction of specific carboxamide moietiesOptimization of antimycobacterial activityAntimycobacterial nih.gov
Thiazolo[4,5-d]pyrimidineIntroduction of a chlorine atom at the 7-positionFavorable modulation of anticancer activity compared to an oxo groupAnticancer mdpi.com
Imidazo[1,2-a]pyrimidineSubstituents on the phenyl ringDetermining factor for antibacterial activityAntibacterial dergipark.org.tr

Identification and Validation of Novel Biological Targets

The imidazo[1,2-a]pyrimidine scaffold has demonstrated activity against a diverse range of biological targets, underscoring its versatility. nih.gov A significant area for future research is the identification and validation of new molecular targets for compounds derived from this compound. This involves moving beyond established targets to uncover novel mechanisms of action and therapeutic opportunities.

Known targets for this class of compounds include:

Enzymes: Dipeptidyl peptidase-4 (DPP4) for type 2 diabetes. nih.gov

Signaling Pathways: The Wnt/β-catenin signaling pathway, which is often deregulated in cancers. nih.gov Active compounds were found to downregulate target genes like c-myc and cyclin D1. nih.gov

Viral Proteins: Human ACE2 and the SARS-CoV-2 spike protein, with some derivatives showing potential to block viral entry. nih.govnih.gov

Parasitic Targets: Enzymes and pathways within pathogens like Leishmania amazonensis and Trypanosoma cruzi. acs.orgresearchgate.net

Future research should focus on target deconvolution for compounds that show promising phenotypic effects but whose mechanism is unknown. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the specific proteins or pathways being modulated. Validating these new targets will be crucial and will involve demonstrating that modulation of the target is directly responsible for the therapeutic effect, paving the way for new drug discovery programs.

Synergistic Application of Experimental and Computational Approaches for Rational Compound Design

The integration of computational modeling with experimental synthesis and testing has become a powerful paradigm in modern drug discovery. researchgate.net This synergistic approach allows for a more rational and efficient design of novel compounds. For the imidazo[1,2-a]pyrimidine scaffold, computational studies have already proven valuable. nih.govresearchgate.net

Future research will benefit from an even tighter integration of these methods:

Molecular Docking: In silico screening of virtual libraries of this compound derivatives against the 3D structures of known and novel biological targets to predict binding affinities and modes. nih.govnih.gov This helps prioritize which compounds to synthesize, saving time and resources.

DFT Calculations: Using Density Functional Theory to analyze the electronic properties of molecules, such as their molecular electrostatic potential and frontier molecular orbitals, to understand their reactivity and interaction capabilities. researchgate.net

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds at an early stage. nih.govresearchgate.net This helps to identify and eliminate molecules with poor drug-like characteristics before committing to their synthesis.

The cycle of computational design, chemical synthesis, biological testing, and SAR analysis allows for rapid iterative improvement of lead compounds. For instance, docking studies on imidazo[1,2-a]pyrimidine Schiff base derivatives against SARS-CoV-2 targets showed promising binding affinities, which were then correlated with experimental findings, suggesting a path toward effective viral entry inhibitors. nih.govresearchgate.net

The following table illustrates the binding affinities of certain imidazo[1,2-a]pyrimidine derivatives against key biological targets as determined by computational docking studies.

Derivative Class Target Protein Predicted Binding Affinity (kcal/mol) Reference Compound Affinity (kcal/mol)
Imidazo[1,2-a]pyrimidine Schiff basehACE2-9.1-7.3 (MLN-4760)
Imidazo[1,2-a]pyrimidine Schiff baseSARS-CoV-2 Spike Protein-7.3-5.7 (CBDA)

Exploration of New Therapeutic Applications for Imidazo[1,2-A]pyrimidine Scaffolds

The broad spectrum of biological activities associated with the imidazo[1,2-a]pyrimidine core suggests that its therapeutic potential is far from fully realized. nih.gov While research has focused on areas like cancer, inflammation, and infectious diseases, there is significant opportunity to explore novel therapeutic applications.

Future research should investigate the potential of this compound derivatives in:

Neurodegenerative Diseases: Given that related fused heterocyclic compounds act on the central nervous system, exploring targets relevant to Alzheimer's, Parkinson's, or other neurological disorders is a logical next step. researchgate.net

Metabolic Diseases: Building on the success of DPP4 inhibitors, investigating other targets within metabolic pathways could lead to new treatments for obesity, dyslipidemia, or non-alcoholic fatty liver disease. nih.gov

Rare and Neglected Diseases: The demonstrated activity against parasitic diseases like leishmaniasis and trypanosomiasis highlights the potential for developing drugs for diseases that are often overlooked by major pharmaceutical research efforts. acs.orgresearchgate.net

Antiviral Agents: Beyond SARS-CoV-2, the scaffold should be tested against a wider range of viruses, building on earlier work that showed activity against cytomegalovirus and varicella-zoster virus for some derivatives. nih.gov

By screening libraries of these compounds against a wider variety of disease models and biological targets, researchers can uncover unexpected activities and open up entirely new avenues for therapeutic intervention.

Q & A

Q. What novel applications of this compound are emerging in materials science?

  • Methodological Answer :
  • Coordination polymers : The nitrogen-rich scaffold can act as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) in catalytic frameworks .
  • Photoluminescent materials : Functionalization with electron-donating groups (e.g., –NH₂) enhances fluorescence for OLED applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.